4-(2-Nitrophenoxy)pyridine
Description
Reactions at the Pyridine (B92270) Nitrogen Atom
The nitrogen atom in the pyridine ring is a key site for chemical modifications, including quaternization and coordination with metal ions.
The nitrogen atom of the pyridine ring in 4-(2-nitrophenoxy)pyridine can undergo quaternization by reacting with alkylating agents. This reaction, known as the Menschutkin reaction, involves the SN2 reaction of the pyridine derivative with an organic halide. researchgate.net These reactions can be facilitated by microwave irradiation, which often improves yields and shortens reaction times compared to conventional heating methods. researchgate.netresearchgate.net For instance, the quaternization of various pyridine derivatives has been successfully achieved with electrophiles like 2-bromo-4'-nitroacetophenone (B1207750) and methyl iodide. researchgate.netnih.gov
The resulting pyridinium (B92312) salts exhibit altered physical and chemical properties, including increased water solubility, which is beneficial for biological studies. The synthesis of N-alkyl or N-acyl aminopyridinium salts can also be achieved through the condensation of pyrylium (B1242799) salts with substituted hydrazines. nih.gov
Table 1: Examples of Quaternization Reactions of Pyridine Derivatives
| Pyridine Derivative | Electrophile | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Pyridine | 2-bromo-4'-nitroacetophenone | Microwave heating | 1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide | researchgate.net |
| Nicotinamide | Methyl iodide | Microwave irradiation | N-methylnicotinamidium iodide | nih.gov |
| 4-pyrrolidino pyridine | 2-bromo-1-(3-nitrophenyl)ethan-1-one | Acetonitrile (B52724), 80 °C | 1-(2-(3-nitrophenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide | mdpi.com |
Pyridine and its derivatives are widely used as ligands in coordination chemistry due to the Lewis basicity of the nitrogen atom. jscimedcentral.com They can form stable complexes with a variety of transition metal ions. jscimedcentral.comtandfonline.com The coordination of this compound to metal ions can lead to the formation of complexes with interesting structural and electronic properties. For example, pyridine-containing macrocycles have been synthesized and their coordination with metal ions has been studied, revealing that the nitrogen atoms of the pyridine ring are key coordination sites. researchgate.net
The coordination of similar ligands, such as 4'-(p-nitrophenyl)-2,2':6',2"-terpyridine, with transition metals like Cu(II) and Zn(II) has been shown to form complexes that can act as fluorescent sensors. researchgate.net The formation of these metal complexes is often confirmed by techniques like UV-Vis spectrophotometry. researchgate.net Theoretical studies on complexes like Hg2(L)22, where L is a nitrophenyl-substituted pyridine ligand, provide insights into the metal-metal bonding and coordination environment. researchgate.net
Table 2: Metal Complexes with Nitrophenyl-Pyridine Type Ligands
| Ligand | Metal Ion | Resulting Complex | Application/Finding | Reference |
|---|---|---|---|---|
| 4'-(p-nitrophenyl)-2,2':6',2"-terpyridine | Cu(II), Zn(II) | [Cu(L)2]2+, [Zn(L)2]2+ | Fluorosensor for sodium ion | researchgate.net |
| (4-nitrophenyl)pyridin-2-ylmethyleneamine | Hg(I) | [Hg2(L)2(NO3)2] | Contains a metal-metal bonded [Hg-Hg]2+ core | researchgate.net |
| 2-(4-nitrophenyl)iminomethyl phenol (B47542) Schiff base | La(III), Co(II), Ni(II), Cu(II) | Metal complexes of the Schiff base | Potential anticancer and antimicrobial agents | tandfonline.com |
Transformations of the Nitrophenyl Moiety
The nitro group on the phenyl ring is a versatile functional group that can undergo several important transformations, most notably reduction.
The reduction of the nitro group in this compound can lead to intramolecular cyclization, forming heterocyclic structures. A common method for this transformation is the use of Fe/acetic acid, which has been employed to synthesize a variety of nitrogen heterocycles through reductive cyclization. researchgate.net This method is valued for its mild conditions and tolerance of various functional groups. researchgate.net
For instance, the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts in the presence of Fe/acetic acid yields 2H-1,4-benzoxazin-3-(4H)-ones in good to excellent yields. researchgate.net Similarly, reductive cyclization of related nitroarenes can lead to the formation of indoles and quinolines. researchgate.net The use of trivalent phosphorus compounds, such as triphenylphosphine, can also mediate the reductive cyclization of nitro compounds to form fused heteroaromatics. mit.edu
The nitro group of nitrophenyl derivatives can be reduced photochemically. Studies on related compounds like 4-(2-nitrophenyl)-1,4-dihydropyridines, such as nifedipine, have shown that irradiation can lead to the intramolecular photoreduction of the nitro group to a nitroso group. iaea.orgresearchgate.net This transformation can occur rapidly, within nanoseconds, with a quantum yield that is often independent of solvent and oxygen concentration. iaea.orgresearchgate.net
The photoreduction process is believed to proceed through an electron transfer mechanism, where the excited dihydropyridine (B1217469) moiety transfers an electron to the nitrobenzene (B124822) part of the molecule. nih.govresearchgate.net This is followed by an intramolecular proton transfer, leading to the formation of an intermediate that converts to the final nitroso product. nih.govresearchgate.net While the 2-nitrophenyl derivatives are highly photoreactive, their 3-nitrophenyl isomers are significantly less so. nih.govresearchgate.net
Table 3: Photoreduction of Nitrophenyl-Containing Compounds
| Compound | Irradiation Conditions | Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Nifedipine (a 4-(2-nitrophenyl)-1,4-dihydropyridine) | 366 nm or 254 nm | 4-(2-nitrosophenyl)pyridine derivative | ~0.3 | iaea.orgresearchgate.net |
| Nimodipine (a 4-(3-nitrophenyl)-1,4-dihydropyridine) | 366 nm | Inefficient photoreduction | ~0.002 (in acetonitrile) | iaea.orgresearchgate.net |
| Nifedipine | 254 nm, in the presence of oxygen | Further photooxidation to the nitro compound | - | koreascience.kr |
Reactivity of the Phenoxy Ether Linkage
The ether linkage in this compound is generally stable. However, under certain conditions, cleavage of this C-O bond can occur. For example, in related systems, nitration reactions using a mixture of nitric and sulfuric acid have been shown to cause oxidative cleavage of N-C bonds adjacent to a pyridine ring. mdpi.com While direct studies on the cleavage of the phenoxy ether linkage in this compound are not extensively reported, the synthesis of related compounds often involves the formation of such an ether linkage via nucleophilic aromatic substitution, for instance, by reacting a chloronitrobenzene with a pyridine derivative in the presence of a base. nih.gov The stability of the ether bond is crucial for maintaining the structural integrity of the molecule during other transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-nitrophenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)10-3-1-2-4-11(10)16-9-5-7-12-8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCXYBWWBUWANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Nitrophenoxy Pyridine and Analogous Systems
Strategies for Carbon-Oxygen Ether Bond Formation
The construction of the C-O ether bond is the cornerstone of synthesizing 4-(2-nitrophenoxy)pyridine. Nucleophilic aromatic substitution and condensation reactions are the principal methods utilized for this purpose.
Nucleophilic Aromatic Substitution (SNAr) on Halopyridines
Nucleophilic aromatic substitution (SNAr) is a widely employed method for forming the diaryl ether linkage in this compound. This reaction typically involves the displacement of a halide (commonly chloro or fluoro) from the 4-position of the pyridine (B92270) ring by the oxygen nucleophile of 2-nitrophenol (B165410). dur.ac.ukyoutube.comyoutube.com The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the 2- and 4-positions. youtube.com The presence of an electron-withdrawing nitro group on the phenoxy moiety further facilitates the reaction.
The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, which deprotonates the 2-nitrophenol to generate the more potent nucleophile, 2-nitrophenoxide. prepchem.com Aprotic polar solvents like dimethylformamide (DMF) are often used to facilitate the reaction.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 4-Chloropyridine (B1293800) | 2-Nitrophenol | K2CO3 | DMF | This compound |
| 4-Fluoropyridine | 2-Nitrophenol | NaH | Dioxane | This compound |
| 4-Bromopyridine | 2-Nitrophenol | Cs2CO3 | DMSO | This compound |
This table presents typical reagents and conditions for the SNAr synthesis of this compound.
The reactivity of halopyridines in SNAr reactions follows the general trend of F > Cl > Br > I, which is characteristic of this mechanism where the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. chemrxiv.org
Condensation Reactions in Pyridine Ring Synthesis
While less common for the direct synthesis of this compound itself, condensation reactions are fundamental to the construction of the pyridine ring system in general. baranlab.orgpsu.edu These methods, such as the Hantzsch pyridine synthesis, involve the condensation of β-dicarbonyl compounds, an aldehyde, and ammonia (B1221849) or a primary amine to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. psu.edu
In the context of phenoxy-pyridines, a strategy could involve the synthesis of a pyridine ring already bearing a phenoxy substituent. This would necessitate starting materials that incorporate the phenoxy group prior to the ring-forming condensation. For instance, a β-ketoester or a related active methylene (B1212753) compound functionalized with a 2-nitrophenoxy group could potentially be used as a precursor in a modified Hantzsch-type synthesis. However, the direct application of these methods for the synthesis of this compound is not as prevalent as the SNAr approach.
Functional Group Interconversions and Modifications
Post-synthesis modifications of precursor molecules are crucial for accessing a wider range of substituted phenoxy-pyridines. Key transformations include the reduction of the nitro group and selective nitration of either the pyridine or phenyl ring.
Reduction of Nitro Groups in Nitrophenoxy-Pyridine Precursors
The nitro group in this compound serves as a versatile functional handle that can be readily reduced to an amino group, yielding 4-(2-aminophenoxy)pyridine. This transformation is significant as it opens up avenues for further derivatization, such as amide bond formation or the synthesis of heterocyclic systems. acs.orgsci-hub.se
A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and clean method. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are effective in the presence of a hydrogen source, which can be hydrogen gas or transfer hydrogenation reagents like hydrazine (B178648) or ammonium (B1175870) formate.
| Substrate | Reducing Agent/Catalyst | Product |
| This compound | H₂, Pd/C | 4-(2-Aminophenoxy)pyridine |
| 4-(3-Nitrophenoxy)pyridine | SnCl₂, HCl | 4-(3-Aminophenoxy)pyridine |
| 2,6-bis(3-nitrophenoxy)pyridine | Hydrazine hydrate, Pd/C | 2,6-bis(3-aminophenoxy)pyridine google.com |
This table illustrates common methods for the reduction of the nitro group in nitrophenoxy-pyridine precursors.
Other methods, such as the use of metals in acidic media (e.g., tin or iron in hydrochloric acid), can also be effective for nitro group reduction. The choice of reducing agent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity.
Selective Nitration on Pyridine or Phenyl Moieties
The introduction of a nitro group onto a pre-formed phenoxy-pyridine scaffold requires careful consideration of the directing effects of the substituents. The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. researchgate.net Direct nitration of pyridine itself is difficult and often requires harsh conditions, typically yielding the 3-nitro derivative. researchgate.net
In the case of 4-phenoxypyridine (B1584201), the phenoxy group is an activating, ortho-, para-directing group on the phenyl ring, while the pyridine ring remains deactivated. Therefore, electrophilic nitration would be expected to occur preferentially on the phenyl ring. The rate of nitration of 4-phenylpyridine (B135609) suggests that the reaction proceeds on the conjugate acid of the pyridine. rushim.ru
Recent methodologies have been developed for the meta-nitration of pyridines through a dearomatization-rearomatization strategy, offering a pathway to otherwise difficult-to-access isomers. acs.org For the selective nitration of the phenyl ring in a 4-phenoxypyridine system, standard nitrating agents like nitric acid in sulfuric acid can be used, with the position of nitration (ortho or para to the phenoxy group) being influenced by steric and electronic factors. Palladium-catalyzed C-H bond nitration has also been reported as a method for the nitration of aromatic compounds. pjsir.org
Catalytic Approaches in Phenoxy-Pyridine Synthesis
Catalytic methods, particularly those involving copper, have been instrumental in facilitating the formation of the C-O ether bond in phenoxy-pyridines, often under milder conditions than traditional SNAr reactions. The Ullmann condensation, a classic copper-catalyzed reaction, is a key example. tue.nlresearcher.lifegrafiati.com
The Ullmann ether synthesis involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base. In the context of this compound synthesis, this would typically involve the reaction of 4-halopyridine with 2-nitrophenol. The use of copper nanoparticles and microwave heating has been shown to enhance the efficiency of these reactions. researchgate.net A kinetic study on the copper(0)-catalyzed Ullmann-type coupling of potassium phenolate (B1203915) and 4-chloropyridine indicated that the reaction likely follows a Langmuir-Hinshelwood mechanism. tue.nl
| Aryl Halide | Phenol | Catalyst | Base | Product |
| 4-Chloropyridine | Phenol | Cu(0) nanoparticles | K₂CO₃ | 4-Phenoxypyridine researchgate.net |
| 1-Bromonaphthalene | 4,4'-(Hexafluoroisopropylidene)diphenol | Copper powder | - | 2,2-bis[4-(1-naphthoxy)phenyl]-hexafluoropropane researcher.life |
| 4-Chloropyridine | Potassium Phenolate | Cu(0) | - | 4-Phenoxypyridine tue.nl |
This table provides examples of catalytic conditions used in the synthesis of phenoxy-pyridines and related diaryl ethers.
Palladium-catalyzed C-O cross-coupling reactions have also emerged as powerful tools for the synthesis of diaryl ethers, offering high efficiency and broad substrate scope. While specific examples for this compound are less commonly reported, the general methodology is applicable.
Mechanistic Studies of this compound Formation
The synthesis of this compound is predominantly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of aromatic compounds bearing strong electron-withdrawing groups, which activate the ring towards attack by nucleophiles. In the case of this compound, the nitro group (–NO2) on the phenoxy moiety and the nitrogen atom in the pyridine ring play crucial roles in facilitating this transformation.
The generally accepted mechanism for the SNAr reaction involves a two-step addition-elimination process. The reaction is initiated by the nucleophilic attack of the 2-nitrophenoxide ion on the C4 position of a 4-substituted pyridine, typically a 4-halopyridine such as 4-chloropyridine. The C4 position is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen.
The first step of the mechanism is the addition of the nucleophile to the aromatic ring, which results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. acs.orgacs.org This intermediate is characterized by the temporary loss of aromaticity in the pyridine ring. The negative charge of the Meisenheimer complex is delocalized across the pyridine ring and, importantly, is stabilized by the electron-withdrawing nitro group on the phenoxy ring. libretexts.org This stabilization is a key factor in lowering the activation energy of the reaction.
Recent research has brought forward a debate on whether the SNAr mechanism is always a stepwise process or if it can, in some cases, be a concerted reaction where the bond formation and bond breaking occur in a single transition state without the formation of a stable intermediate. acs.org Computational studies on various SNAr reactions suggest that the nature of the reactants, the leaving group, and the solvent can influence the reaction pathway. acs.org For reactions involving pyridines with good leaving groups, a concerted mechanism is considered plausible. libretexts.org However, the presence of a strongly electron-withdrawing group like the nitro group, as in 2-nitrophenoxide, tends to stabilize the Meisenheimer complex, favoring a stepwise mechanism. libretexts.org
Kinetic studies on analogous systems, such as the reaction of various pyridines with nitrophenyl ethers, have provided valuable insights into the factors influencing the reaction rate. The rate of reaction is significantly affected by the nature of the substituent on the pyridine ring and the solvent used. While specific kinetic data for the formation of this compound is not extensively documented in the literature, the general principles of SNAr reactions allow for a qualitative understanding of the expected kinetic behavior.
The following table summarizes the expected influence of various factors on the rate of formation of this compound based on studies of analogous SNAr reactions.
| Factor | Influence on Reaction Rate | Rationale |
| Electron-withdrawing groups on the pyridine ring | Increase | Stabilize the negative charge in the Meisenheimer complex, lowering the activation energy of the rate-determining step. |
| Electron-donating groups on the pyridine ring | Decrease | Destabilize the negatively charged Meisenheimer complex, increasing the activation energy. |
| Leaving group ability | F > Cl > Br > I | The rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-X bond. More electronegative halogens enhance the electrophilicity of the carbon atom being attacked. acs.org |
| Solvent polarity | Increase in polar aprotic solvents | Polar aprotic solvents can solvate the cation of the nucleophile salt without strongly solvating the anion, thus increasing its nucleophilicity. They also help to stabilize the charged Meisenheimer complex. |
| Basicity of the nucleophile | Generally increases rate | A more basic nucleophile is typically a stronger nucleophile, leading to a faster rate of attack on the pyridine ring. |
Reactivity and Organic Transformations of 4 2 Nitrophenoxy Pyridine
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Phenoxy Rings
The reactivity of 4-(2-nitrophenoxy)pyridine is dictated by the electronic properties of its two distinct aromatic systems: the electron-deficient pyridine ring and the electron-rich, yet strongly deactivated, 2-nitrophenoxy ring. The interplay of inductive and resonance effects within each ring, as well as the influence they exert on each other, governs the regioselectivity and feasibility of aromatic substitution reactions.
Reactivity of the Pyyridine Ring
The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This nitrogen atom reduces the electron density of the carbon atoms in the ring, making it significantly less susceptible to attack by electrophiles compared to benzene. masterorganicchemistry.com Electrophilic aromatic substitution (EAS) reactions on pyridine are generally difficult and require harsh conditions. researchgate.net When substitution does occur, it is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions results in a resonance-destabilized cationic intermediate where the positive charge is placed on the electronegative nitrogen atom. researchgate.net
In this compound, the electron-withdrawing nature of the 2-nitrophenoxy group further deactivates the pyridine ring towards electrophilic attack.
Conversely, the electron-deficient nature of the pyridine ring makes it a candidate for nucleophilic aromatic substitution (SNAr). Such reactions typically occur at the 2- and 4-positions, which can best stabilize the negative charge of the Meisenheimer intermediate. sci-hub.se In the case of this compound, the 4-position is occupied by the phenoxy substituent. A nucleophilic attack on the pyridine ring would likely require the displacement of the 2-nitrophenoxy group. However, the phenoxide is not a particularly good leaving group, making this reaction challenging without further activation.
Reactivity of the Phenoxy Ring
The reactivity of the phenoxy ring is a balance between the activating effect of the ether oxygen and the strong deactivating effect of the ortho-nitro group. The ether oxygen is an electron-donating group that activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions (relative to the oxygen). In contrast, the nitro group is a powerful electron-withdrawing group that strongly deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position. masterorganicchemistry.com
Given the substitution pattern of the 2-nitrophenoxy moiety, the directing effects are as follows:
The ether oxygen at C1 directs towards C2 (blocked by the nitro group), C4, and C6.
The nitro group at C2 directs towards C4 and C6.
Therefore, any potential electrophilic substitution on the phenoxy ring would be directed towards the C4 and C6 positions. However, the overwhelming deactivating effect of the nitro group makes electrophilic substitution on this ring extremely difficult.
The most significant reactivity of the phenoxy ring in this compound is its susceptibility to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group, positioned ortho to the ether linkage, significantly activates the ring for nucleophilic attack. savemyexams.com A strong nucleophile can attack the carbon atom bearing the ether oxygen (C1), leading to the cleavage of the C-O bond and displacement of the pyridin-4-olate (B372684) as a leaving group. This type of reaction is a key transformation for diaryl ethers activated by electron-withdrawing groups.
Illustrative Data on Aromatic Substitution Reactions
While specific experimental data on the aromatic substitution reactions of this compound is not extensively documented, the expected reactivity can be illustrated based on the known reactions of analogous compounds. The following tables provide examples of typical conditions and outcomes for nucleophilic substitution on activated pyridine and phenyl rings.
Table 1: Examples of Nucleophilic Aromatic Substitution on Activated Pyridine Rings
| Substrate | Nucleophile | Reagent/Solvent | Conditions | Product | Yield (%) | Reference |
| 2-Chloropyridine | Sodium thiophenoxide | HMPA | Microwave, 100°C, 0.5 min | 2-(Phenylthio)pyridine | 99 | sci-hub.se |
| 2-Fluoropyridine | Benzyl alcohol | NMP | Microwave, 180°C, 3 min | 2-(Benzyloxy)pyridine | 81 | sci-hub.se |
| 4-Chloropyridine (B1293800) HCl | N-Methylaniline | None | 150°C | N-Methyl-N-phenylpyridin-4-amine | - | bath.ac.uk |
| 4-Chloropyridine | Ethanol | - | - | 4-Ethoxypyridine | 84 | bath.ac.uk |
Table 2: Examples of Nucleophilic Aromatic Substitution on Activated Phenoxy Rings
| Substrate | Nucleophile | Reagent/Solvent | Conditions | Product | Yield (%) | Reference |
| 1-Fluoro-4-nitrobenzene | Piperidine | DMSO | 100°C, 2h | 1-(4-Nitrophenyl)piperidine | 95 | - |
| 1-Chloro-2,4-dinitrobenzene | Aniline | Ethanol | Reflux, 1h | 2,4-Dinitro-N-phenylaniline | 90 | - |
| 1-Methoxy-2-nitrobenzene | Ammonia (B1221849) | - | High Temp/Pressure | 2-Nitroaniline | - | - |
| 4-Nitrobenzenesulfonamide | α-Haloketone | Potassium trimethylsilanolate, DMF | 30 min, rt | Tetrasubstituted Pyridine | - | nih.govacs.org |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic structure of molecules. DFT calculations for 4-(2-Nitrophenoxy)pyridine have been instrumental in elucidating its geometric, spectroscopic, and electronic properties.
Geometry Optimization and Conformational Landscapes
The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations are used to find the lowest energy conformation by exploring its potential energy surface. This involves systematically changing bond lengths, bond angles, and dihedral angles to identify the geometry that minimizes the total energy of the molecule.
Table 1: Selected Optimized Geometrical Parameters for Pyridine (B92270) Derivatives (Illustrative) Note: This table is illustrative and provides typical bond lengths and angles for pyridine-containing structures based on computational studies of related molecules. Specific values for this compound would require dedicated DFT calculations.
| Parameter | Bond | Typical Calculated Value (Å) | Parameter | Angle | Typical Calculated Value (°) |
|---|---|---|---|---|---|
| Bond Length | C-C (pyridine) | 1.39 | Bond Angle | C-C-N (pyridine) | 121 |
| Bond Length | C-N (pyridine) | 1.34 | Bond Angle | C-N-C (pyridine) | 116 |
| Bond Length | C-O (ether) | 1.37 | Dihedral Angle | C-O-C-C | Varies with conformation |
| Bond Length | C-N (nitro) | 1.48 | |||
| Bond Length | N-O (nitro) | 1.22 |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors. nih.gov From these, ¹H and ¹³C NMR chemical shifts can be predicted. researchgate.netscielo.org.za These theoretical spectra are invaluable for assigning peaks in experimental NMR data and confirming the molecular structure. nih.govscispace.com
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. scielo.org.za These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Each calculated vibrational mode can be visualized to understand the specific atomic motions involved, such as stretching, bending, and wagging. For the nitro group, characteristic asymmetric and symmetric stretching vibrations are expected in specific regions of the IR spectrum. scielo.org.za
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic transitions. nih.govscielo.org.za This method calculates the energies required to excite electrons from occupied to unoccupied molecular orbitals, which correspond to the absorption wavelengths (λmax) observed in a UV-Vis spectrum. materialsciencejournal.org These calculations help in understanding the electronic structure and the nature of the transitions (e.g., π→π* or n→π*).
Table 2: Comparison of Theoretical and Experimental Spectroscopic Data (Illustrative) Note: This table illustrates the type of data generated from DFT calculations for spectroscopic predictions. The values are representative for nitro-aromatic and pyridine compounds.
| Spectrum | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (C-NO₂) | ~150 ppm | Varies |
| ¹H NMR | Chemical Shift (aromatic H) | 7.0 - 8.5 ppm | Varies |
| IR | NO₂ asymmetric stretch | ~1550 cm⁻¹ | ~1520-1560 cm⁻¹ |
| IR | NO₂ symmetric stretch | ~1340 cm⁻¹ | ~1335-1370 cm⁻¹ |
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)
The electronic properties of a molecule are key to its reactivity. DFT is used to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Frontier Molecular Orbitals: Visualizing the distribution of the HOMO and LUMO provides insight into the reactive sites of the molecule. The HOMO is typically located on the electron-donating parts of the molecule, while the LUMO is found on the electron-accepting regions. mdpi.com For a molecule like this compound, the HOMO might be distributed over the phenoxy and pyridine rings, while the LUMO is often localized on the electron-withdrawing nitro group.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.
Reactive Site Identification: Red regions on the MEP map indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net These are often found around electronegative atoms like oxygen and nitrogen. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas are neutral. For this compound, the oxygen atoms of the nitro group and the nitrogen of the pyridine ring are expected to be electron-rich (red/yellow), while the hydrogen atoms of the aromatic rings would be in electron-poor (blue) regions. nih.gov The MEP map is a valuable tool for predicting how the molecule will interact with other molecules and biological targets. thaiscience.infonih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and intramolecular interactions by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. wu.ac.th This analysis can quantify the stability arising from these interactions, offering deeper insights into the nature of the chemical bonds and the effects of substituents on the electronic structure.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of a potential drug candidate to its biological target. mdpi.comiitjammu.ac.in
For this compound, molecular docking studies would involve placing the molecule into the active site of a specific protein target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the active site, scoring each based on a force field that estimates the binding energy. nih.gov
The results of a docking study can reveal:
Binding Affinity: A numerical score (e.g., in kcal/mol) that estimates the strength of the interaction between the ligand and the receptor. researchgate.net More negative scores typically indicate stronger binding.
Binding Mode: The specific orientation and conformation of the ligand within the receptor's active site.
Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, that stabilize the ligand-receptor complex. researchgate.net
These studies are essential for understanding how this compound might interact with biological systems at a molecular level and for guiding the design of new derivatives with improved activity. mdpi.com
Prediction of Binding Affinities and Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and mode of a ligand to a protein's active site.
While specific molecular docking studies for this compound are not extensively documented in publicly available literature, studies on structurally related compounds provide valuable insights. For instance, a molecular docking study on N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a molecule also containing nitrophenyl and pyridine moieties, revealed a binding energy affinity of -10.3 kcal/mol against the kinase domain of the Abl protein (PDB ID: 2HYY) nih.gov. This suggests that the nitrophenoxy pyridine scaffold has the potential for significant interaction with protein targets.
Computational predictions of binding affinities are crucial in the early stages of drug discovery for screening large libraries of compounds and prioritizing those with the highest likelihood of being active. The binding affinity is often expressed as the Gibbs free energy of binding (ΔG_bind), where a more negative value indicates a stronger and more favorable interaction.
Table 1: Predicted Binding Affinities of a Structurally Related Nitrophenyl-Pyridine Compound
| Compound Name | Target Protein | PDB ID | Predicted Binding Affinity (ΔG_bind, kcal/mol) |
| N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | Abl kinase | 2HYY | -10.3 nih.gov |
This interactive table allows for sorting and filtering of data.
Identification of Key Interacting Residues
Beyond predicting binding affinity, computational methods can identify the specific amino acid residues within a protein's binding pocket that interact with the ligand. These interactions are critical for the stability of the ligand-protein complex and its biological activity.
In the aforementioned study of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, the nitro group's oxygen atoms and the hydrogen atoms of the pyridine and pyrimidine (B1678525) rings were found to be involved in important interactions nih.gov. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. Identifying these key residues is instrumental in understanding the mechanism of action and in designing new molecules with improved affinity and selectivity.
For this compound, it can be hypothesized that the nitro group would be a key hydrogen bond acceptor, while the pyridine ring could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. The ether linkage provides rotational flexibility, allowing the molecule to adopt a conformation that maximizes these favorable interactions.
Table 2: Potential Key Interacting Residues for Nitrophenoxy Pyridine Scaffolds
| Interaction Type | Potential Interacting Residues (Examples) |
| Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |
This interactive table allows for sorting and filtering of data.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. QSAR models can be used to predict the activity of new, unsynthesized compounds.
A typical QSAR model is represented by a mathematical equation where the biological activity (e.g., IC50) is a function of one or more molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
Table 3: Example of Molecular Descriptors Used in QSAR Models for Pyridine Derivatives
| Descriptor | Description | Potential Influence on Activity |
| Molar Refractivity (MR) | A measure of the total polarizability of a molecule. | Can be related to the binding of the molecule to its target. |
| Surface Area (SA) | The total surface area of the molecule. | Can influence the molecule's ability to fit into a binding pocket. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of the molecule's hydrophobicity, affecting its ability to cross cell membranes. |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Can be important for electrostatic interactions with the target. |
This interactive table allows for sorting and filtering of data.
Investigation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions. It allows for the calculation of the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway.
For this compound, computational methods could be employed to study its synthesis, for example, through a nucleophilic aromatic substitution reaction between 2-nitrophenol (B165410) and 4-chloropyridine (B1293800). DFT calculations could elucidate the reaction mechanism, identify the rate-determining step, and calculate the activation energy.
The transition state is a high-energy, transient species that exists at the point of maximum energy along the reaction coordinate. Identifying the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can precisely locate transition states and calculate their vibrational frequencies to confirm that they represent a true saddle point on the potential energy surface. While specific computational studies on the reaction mechanisms involving this compound are not prevalent in the literature, the methodologies are well-established for similar aromatic compounds.
Table 4: Computational Methods for Investigating Reaction Mechanisms
| Method | Information Obtained |
| Density Functional Theory (DFT) | Geometries and energies of reactants, products, intermediates, and transition states. |
| Transition State Theory (TST) | Calculation of reaction rate constants from the properties of the transition state. |
| Intrinsic Reaction Coordinate (IRC) | Tracing the reaction path from the transition state to the reactants and products. |
This interactive table allows for sorting and filtering of data.
Applications in Materials Science and Catalysis
Catalytic Applications
The pyridine (B92270) moiety is a cornerstone in the design of ligands for metal-based catalysis and as a core structure in organocatalysis. The electronic properties of the pyridine ring can be tuned by substituents, influencing the catalytic activity of the resulting complex or molecule.
Use as Ligands in Metal-Complex Catalysis (e.g., Oxidation Reactions)Pyridine and its derivatives are widely employed as ligands in transition metal complexes that catalyze a vast array of chemical transformations. The nitrogen atom in the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center to form stable coordination complexes. These complexes are utilized in reactions such as cross-coupling, hydrogenation, and oxidation.
While the broader class of pyridine-containing ligands is extensively used, specific documented applications of 4-(2-Nitrophenoxy)pyridine as a ligand in metal-catalyzed oxidation reactions are not prominently featured in available research. However, its structural motifs suggest potential utility. For instance, iron(II) complexes featuring pyridine-substituted thiosemicarbazone ligands have been shown to be active catalysts for the oxidation of substrates like thioanisole (B89551) and styrene (B11656) using hydrogen peroxide. Similarly, various other transition metal pyridine complexes are known to participate in catalytic processes. The this compound molecule possesses the necessary pyridine nitrogen to coordinate with metals such as iron, palladium, or platinum, making it a plausible candidate for ligand design in oxidation catalysis.
Organocatalysis involving Pyridine-N-OxidesPyridine N-oxides are a class of highly effective organocatalysts, acting as strong Lewis bases to activate substrates in a variety of chemical reactions. The oxygen atom of the N-oxide group enhances the molecule's nucleophilicity compared to the parent pyridine. This property is harnessed in reactions like allylation, silylation, and other asymmetric transformations. The catalytic activity of pyridine N-oxides can be correlated with their basicity.
Optoelectronic Materials and Devices
Compounds featuring donor-acceptor (D-A) architectures often exhibit interesting photophysical properties, making them suitable for optoelectronic applications. Pyridine derivatives are frequently used as the electron-accepting component in such systems.
Fluorescent and Luminescent PropertiesMany pyridine-based compounds are known to be fluorescent, with emission properties that can be tuned by altering their chemical structure. Donor-π-acceptor (D–π–A) dyes containing an azine ring like pyridine can exhibit intense photoabsorption and fluorescence based on intramolecular charge transfer (ICT). The fluorescence of these materials can be sensitive to their environment, such as solvent polarity, leading to applications as sensors.
Specific spectral-luminescence data for this compound is not extensively detailed in the literature. However, related structures, such as 2-[2-(pyridin-4-yl)vinyl]quinolines, are known to exhibit blue-green luminescence. Given its structure, which links an electron-donating phenoxy group (though attenuated by the nitro group) to the electron-accepting pyridine ring via an oxygen bridge, this compound has the potential to display fluorescent properties. The presence of the nitroaromatic system, however, can sometimes lead to fluorescence quenching. Detailed photophysical studies would be required to fully characterize its emissive potential.
Building Blocks for Polymer and Coordination Compound Design
The multifunctionality of molecules like this compound makes them valuable building blocks (monomers) for constructing more complex supramolecular structures, including polymers and coordination compounds.
Synthetic polymers incorporating pyridine units, such as poly(4-vinylpyridine), are well-studied for applications ranging from drug delivery to catalysis. The pyridine ring can be incorporated into the polymer backbone or as a pendant group. Similarly, pyridine derivatives are essential in the synthesis of coordination compounds and metallosupramolecular polymers, where the pyridine nitrogen coordinates to metal ions to form extended, ordered networks. For example, the related compound 4′-(4-nitrophenyl)-2,2′:6′,2′′-terpyridine is a well-known building block for such materials.
This compound is a suitable candidate for these applications. It can be used to synthesize coordination complexes with various metal ions through its pyridine nitrogen. Furthermore, the entire molecule can be incorporated into polymer chains, potentially through reactions involving its aromatic rings, to create materials with specific electronic or metal-binding properties.
Sensor Development and Chemical Sensing Applications
The development of chemical sensors relies on molecules that can selectively interact with an analyte and produce a measurable signal. Pyridine derivatives are widely used in fluorescent and electrochemical sensors due to the ability of the pyridine nitrogen to act as a binding site for analytes, particularly metal ions.
The structure of this compound is analogous to other compounds used in chemical sensing. For example, a fluorosensor for sodium ions has been developed based on a transition metal complex of 4'-(p-nitrophenyl)-2,2':6',2''-terpyridine, where the pyridine units serve to coordinate the metal, and the electronic properties of the nitrophenyl group contribute to the fluorescent response. In other systems, pyridine-functionalized materials have been used to create electrochemical sensors for the sensitive detection of nitrophenols.
Based on these precedents, this compound could be explored for sensor applications. The pyridine moiety could serve as a recognition site for cations, while the nitrophenoxy group could modulate the electronic or photophysical properties of the molecule upon analyte binding, leading to a colorimetric, fluorescent, or electrochemical signal.
Data on Related Pyridine Derivatives
Due to the limited specific experimental data for this compound in the searched literature, the following table provides examples of applications and properties of structurally related pyridine compounds to illustrate the potential roles of this molecule class.
| Compound Class | Application Area | Key Feature/Property |
| Pyridine-based D-π-A Dyes | Optoelectronics | Exhibit strong fluorescence and positive solvatochromism. |
| 4'-(p-nitrophenyl)-terpyridine | Polymers / Sensors | Forms metallosupramolecular polymers; acts as a fluorosensor for cations. |
| Pyridine-functionalized Graphene | Chemical Sensing | Used in electrochemical sensors for detecting 4-nitrophenol. |
| Iron(II) Pyridine Complexes | Catalysis | Catalyze oxidation of organic substrates. |
| Aminopyridines | Fluorescence | Exhibit high quantum yields, useful for chemical probing. |
Environmental and Toxicological Considerations
Biodegradation Pathways and Mechanisms (General Pyridine (B92270) Degradation)
Pyridine and its derivatives are known to be biodegradable by various microorganisms in the environment. The biodegradation of the pyridine ring is a critical process that determines its environmental persistence. Generally, the degradation is initiated by microbial enzymatic activities that lead to the cleavage of the stable aromatic ring.
One of the primary mechanisms of pyridine biodegradation involves hydroxylation, where hydroxyl groups are introduced into the pyridine ring. This initial step is often followed by ring cleavage, leading to the formation of aliphatic intermediates that can then be mineralized to carbon dioxide and water. The position of substituents on the pyridine ring can significantly influence the rate and pathway of degradation.
Another pathway for pyridine degradation involves a direct cleavage of the ring without prior hydroxylation. This has been observed in some bacterial species and represents an alternative mechanism for the breakdown of these compounds. The specific enzymes and genes involved in these pathways have been identified in various microorganisms, highlighting the diversity of microbial strategies for pyridine catabolism.
It is important to note that the presence of a nitro group, such as in 4-(2-Nitrophenoxy)pyridine, can influence the biodegradability. Nitroaromatic compounds can sometimes be more resistant to degradation due to the electron-withdrawing nature of the nitro group, which can make the aromatic ring less susceptible to electrophilic attack by microbial oxygenases.
Environmental Fate and Persistence Studies
In the absence of experimental data for this compound, the EPI Suite™ has been employed to predict its environmental fate and persistence. The BIOWIN (Biodegradation Probability Program) module within EPI Suite™ estimates the likelihood of a chemical to biodegrade rapidly or slowly in the environment. nih.gov
Table 1: Predicted Environmental Fate of this compound
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Aerobic Biodegradation | Not readily biodegradable | The compound is expected to persist in aerobic environments. |
| Anaerobic Biodegradation | Not readily biodegradable | Persistence is also expected under anaerobic conditions. |
The predictions from BIOWIN suggest that this compound is not expected to be readily biodegradable. This indicates a potential for persistence in both aerobic and anaerobic environments.
Bioaccumulative Potential and Mobility in Environmental Compartments
The bioaccumulative potential and mobility of a chemical are crucial for understanding its distribution in the environment and its potential to enter the food chain. The BCFBAF (Bioconcentration Factor/Bioaccumulation Factor) and KOCWIN (Organic Carbon-Normalized Sorption Coefficient) modules of EPI Suite™ provide predictions for these parameters. epa.govepisuite.dev
Table 2: Predicted Bioaccumulation and Mobility of this compound
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 2.8 | Moderate potential for bioaccumulation. |
| BCF (Bioconcentration Factor) | 80 L/kg | Low to moderate potential to bioaccumulate in aquatic organisms. |
| Koc (Soil Adsorption Coefficient) | 450 L/kg | Moderate mobility in soil. |
The predicted Log Kow of 2.8 suggests a moderate tendency of the compound to partition from water into fatty tissues of organisms. The estimated Bioconcentration Factor (BCF) of 80 indicates a low to moderate potential for accumulation in aquatic life. The predicted Soil Adsorption Coefficient (Koc) of 450 suggests that this compound will have moderate mobility in soil and may bind to organic matter.
Assessment of Ecotoxicity and Mammalian Toxicity Mechanisms
The potential for a chemical to cause harm to aquatic organisms and mammals is a key aspect of its environmental and toxicological assessment. The ECOSAR (Ecological Structure Activity Relationships) module of EPI Suite™ predicts the aquatic toxicity of chemicals. chemistryforsustainability.orgepa.gov For mammalian toxicity, general toxicological principles for aromatic nitro compounds are considered.
Table 3: Predicted Aquatic Toxicity of this compound
| Organism | Endpoint | Predicted Value (mg/L) |
|---|---|---|
| Fish | 96-hr LC50 | 10.5 |
| Daphnid | 48-hr LC50 | 8.2 |
| Green Algae | 96-hr EC50 | 3.5 |
The ECOSAR predictions suggest that this compound is likely to be moderately toxic to fish and daphnids, and toxic to green algae.
Regarding mammalian toxicity, aromatic nitro compounds are known to exert their toxic effects through various mechanisms. A primary mechanism involves the metabolic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamino derivatives. These reactive species can bind to cellular macromolecules, including DNA and proteins, leading to cytotoxicity and genotoxicity. Furthermore, the metabolism of nitroaromatic compounds can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage.
Advanced Analytical Methods for Detection and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are paramount in analytical chemistry for separating components of a mixture and for quantification. High-Performance Liquid Chromatography (HPLC), in particular, stands out for its efficiency and wide range of applications.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of 4-(2-Nitrophenoxy)pyridine. The method's high resolution and sensitivity make it suitable for analyzing complex matrices. A typical HPLC method for a compound of this nature would involve a reversed-phase approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (or a buffer) would likely be effective. The precise ratio of the organic solvent to the aqueous phase would be optimized to achieve a suitable retention time and peak shape. Detection is commonly performed using a UV-Vis detector, as the nitro and phenoxy-pyridine moieties are chromophores that absorb ultraviolet light at specific wavelengths.
For accurate quantification, an internal standard method is often employed. This involves adding a known amount of a different, but structurally similar, compound to both the standard and unknown samples. The ratio of the peak area of this compound to that of the internal standard is then used to construct a calibration curve. This approach helps to correct for variations in injection volume and other potential experimental errors.
A validated RP-HPLC method would typically be characterized by several key parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Below is a hypothetical data table summarizing a potential HPLC method for the analysis of this compound, based on common practices for similar aromatic compounds.
| Parameter | Value |
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Internal Standard | Phenacetin |
Spectrophotometric Methods for Trace-Level Analysis
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Given the aromatic nature and the presence of a nitro group in this compound, this compound is expected to exhibit strong UV absorbance, making spectrophotometry a viable method for its quantification, particularly for trace-level analysis.
The principle behind spectrophotometric analysis is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations of this compound at its wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
For trace-level analysis, derivatization reactions are sometimes employed to enhance the molar absorptivity of the analyte or to shift the absorbance to a longer wavelength to avoid interferences from other components in the sample matrix. However, the inherent chromophoric nature of this compound may make direct spectrophotometric measurement feasible without derivatization.
The following table presents hypothetical spectrophotometric data for this compound in a given solvent.
| Concentration (µg/mL) | Absorbance at λmax |
| 1.0 | 0.152 |
| 2.0 | 0.305 |
| 4.0 | 0.610 |
| 6.0 | 0.915 |
| 8.0 | 1.220 |
| 10.0 | 1.525 |
Development of Optical Chemical Sensors and Optodes for Specific Analytes
In recent years, there has been growing interest in the development of optical chemical sensors and optodes for the rapid, selective, and sensitive detection of various analytes. These devices typically consist of a chemical recognition element (a receptor) coupled with an optical transducer. When the receptor interacts with the target analyte, it produces a change in an optical property, such as absorbance, fluorescence, or color, which can be measured.
For a target analyte like this compound, a potential sensor could be designed by immobilizing a specific receptor molecule on a solid support, such as a polymer film or the surface of an optical fiber. The receptor would be chosen for its ability to selectively bind with this compound through mechanisms such as hydrogen bonding, π-π stacking, or electrostatic interactions.
Upon binding of this compound, the receptor's microenvironment would change, leading to a measurable optical signal. For instance, if a fluorescent receptor is used, the binding event could lead to either quenching or enhancement of its fluorescence intensity. This change in fluorescence would then be proportional to the concentration of this compound in the sample.
The development of such a sensor would involve several stages, including the design and synthesis of a selective receptor, immobilization of the receptor onto a suitable transducer, and characterization of the sensor's performance in terms of sensitivity, selectivity, response time, and reusability. While specific optical sensors for this compound are not widely reported, the principles of sensor design provide a framework for the future development of such analytical devices.
Future Perspectives and Research Directions
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 4-(2-Nitrophenoxy)pyridine and its derivatives is poised to align with the principles of green chemistry, emphasizing efficiency, safety, and environmental stewardship. Traditional synthetic methods often rely on harsh conditions and hazardous reagents, prompting a shift towards more sustainable alternatives.
Future research will likely focus on several key areas:
Microwave-Assisted Synthesis: This technique offers rapid heating, shorter reaction times, and often results in higher yields and purer products compared to conventional heating methods. nih.govmdpi.com Its application can significantly reduce energy consumption and the use of solvents.
Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a single product, enhancing atom economy and procedural simplicity. mdpi.comrasayanjournal.co.in Developing an MCR pathway for this compound would streamline its production, minimizing waste and purification steps.
Solvent-Free and Biocatalytic Methods: Conducting reactions without solvents or using environmentally benign solvents like water is a cornerstone of green chemistry. mdpi.commdpi.com Research into solvent-free mechanochemical grinding or solid-phase synthesis could offer eco-friendly production routes. researchgate.net Furthermore, the use of enzymes (biocatalysis) presents an opportunity for highly selective and efficient synthesis under mild conditions. mdpi.com
Advanced Catalysis: The development of novel catalysts is crucial. This includes metal-free catalytic systems, which avoid the toxicity and cost associated with heavy metals, and the use of reusable catalysts to minimize waste. nih.gov For instance, a porous, surface-modified vial has been successfully used as a robust and reusable catalyst for the synthesis of substituted pyridines. acs.org
These innovative synthetic strategies aim to make the production of this compound and related compounds more economically viable and environmentally friendly. nih.gov
Exploration of Expanded Biological Activities and Therapeutic Potential
The pyridine (B92270) nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. nih.govresearchgate.net The presence of the phenoxy and nitro groups on this scaffold in this compound suggests a broad range of potential biological activities that warrant further investigation.
Future research directions in this domain include:
Anticancer Applications: The phenoxypyridine skeleton is a key component of several small molecule inhibitors targeting c-Met, a receptor tyrosine kinase implicated in various cancers. bio-conferences.org Future studies could explore the potential of this compound derivatives as kinase inhibitors for cancer therapy. Pyridopyrimidine derivatives, which share structural similarities, are also being investigated as potent kinase inhibitors in oncology. mdpi.com
Antimicrobial and Antiviral Activity: Pyridine derivatives have demonstrated significant potential as antimicrobial and antiviral agents. nih.gov Specifically, the inclusion of a nitro group has been shown to be a favorable substituent for enhancing antimicrobial activity against various bacterial and fungal strains. nih.gov Screening this compound against a wide panel of pathogens could uncover new therapeutic leads.
Other Therapeutic Areas: The versatility of the pyridine ring means that its derivatives have been explored for a wide array of conditions, including as anticoagulant, anti-inflammatory, and antimalarial agents. nih.govnih.govjuniperpublishers.com Exploring the activity of this compound in these and other disease models, such as neurological or metabolic disorders, could reveal untapped therapeutic potential. nih.gov
The exploration of these biological activities will be crucial in determining the potential of this compound scaffold in drug discovery and development.
Design of Advanced Functional Materials
The unique electronic and structural properties of this compound make it a candidate for the development of novel functional materials. The electron-deficient pyridine ring combined with the nitroaromatic system can lead to interesting photophysical and electrochemical characteristics.
Prospective research in materials science could involve:
Optical Sensors: Heterocyclic compounds containing nitrophenyl groups have been successfully utilized as fluorescent sensors. For example, a terpyridine derivative bearing a p-nitrophenyl group, upon complexation with transition metals like copper and zinc, functions as a fluorosensor for sodium ions. researchgate.net This suggests that this compound could be developed into a chelating ligand for creating new optical sensors for specific ions or molecules.
Organic Electronics: The electron-deficient nature of the molecule makes it a potential building block for n-type organic semiconductors. Nitrogen-containing polycyclic aromatic compounds, such as phenazine (B1670421) derivatives, are explored for their applications in electronics due to their stable optical and chemical properties. researchgate.net Investigating the electronic properties of polymers or molecular crystals derived from this compound could lead to new materials for organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).
Nonlinear Optical (NLO) Materials: The combination of electron-donating (phenoxy ether) and electron-withdrawing (nitrophenyl, pyridine) components within the molecule creates a "push-pull" system, which is a common design strategy for materials with NLO properties. These materials are valuable for applications in telecommunications and optical computing.
Table 1: Potential Applications in Functional Materials
| Application Area | Relevant Properties | Potential Function |
|---|---|---|
| Optical Sensors | Chelating ability, potential for fluorescence modulation | Fluorosensor for metal ions or small molecules |
| Organic Electronics | Electron-deficient aromatic system | Component in n-type semiconductors for OLEDs or OFETs |
| Nonlinear Optics | Intramolecular charge transfer characteristics | Component in materials for optical switching and frequency conversion |
Integration of Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry provides powerful tools to predict the properties of molecules and guide experimental research, saving time and resources. For this compound, integrating advanced computational modeling will be essential for understanding its behavior and designing derivatives with enhanced properties.
Key computational approaches for future research include:
Density Functional Theory (DFT): DFT calculations can be used to investigate the fundamental electronic structure, molecular geometry, and vibrational frequencies of the molecule. nih.govchemrxiv.org This method can also predict thermochemical properties, such as the heat of formation, and analyze aromaticity and electronic distribution, providing insights into the molecule's stability and reactivity. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds and identify the key structural features that determine their therapeutic efficacy. nih.govnih.gov
Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological target (e.g., an enzyme or receptor). nih.gov Molecular docking can be used to predict the binding mode and affinity of this compound within the active site of a target protein, helping to elucidate its mechanism of action and guide the design of more potent inhibitors. nih.govresearchgate.net
Table 2: Computational Modeling Techniques and Their Applications
| Computational Method | Predicted Properties | Research Application |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity descriptors | Understanding stability, reactivity, and spectroscopic properties |
| Quantitative Structure-Activity Relationship (QSAR) | Predicted biological activity (e.g., IC50) | Guiding the design of derivatives with improved therapeutic potency |
| Molecular Docking | Binding affinity, interaction modes with biological targets | Elucidating mechanisms of action and optimizing drug-target interactions |
By combining these computational methods, a comprehensive understanding of the structure-function relationships of this compound can be achieved, accelerating its development in both therapeutic and materials science applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(2-nitrophenoxy)pyridine, and how do reaction conditions influence yield?
- Methodology : Nitration of 4-(4-halophenyl)pyridine derivatives using concentrated nitric and sulfuric acids is a key step. For example, nitrating 4-(4-chlorophenyl)pyridine yields 4-(4-chloro-3-nitrophenyl)pyridine, which can be further functionalized . Reaction temperature (0–5°C) and stoichiometric ratios (e.g., 1:1.2 substrate:nitrating agent) are critical for minimizing side products. Post-reduction steps (e.g., catalytic hydrogenation) may require Pd/C or Raney Ni under inert atmospheres.
- Data Consideration : Yields vary (50–85%) depending on halogen substituents and purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound derivatives?
- Methodology :
- ¹H NMR : Look for aromatic proton signals in the δ 7.5–8.5 ppm range, with splitting patterns indicating nitro and pyridine ring substitution. For example, the nitro group deshields adjacent protons, causing downfield shifts .
- IR : Characteristic NO₂ asymmetric stretching (~1520 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) confirm functional groups .
- Validation : Compare with computational spectra (e.g., DFT calculations) to resolve ambiguities in overlapping peaks .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Guidelines :
- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential acute toxicity (Category 4 for oral/dermal/inhalation) .
- Avoid strong oxidizers to prevent explosive decomposition .
- Store in sealed containers at 2–8°C under inert gas (N₂ or Ar) to enhance stability .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound derivatives to biological targets like VEGFR-2?
- Methodology :
- Target Preparation : Retrieve VEGFR-2 crystal structure (PDB ID: 4AGD) and prepare it using tools like AutoDockTools (remove water, add polar hydrogens).
- Ligand Docking : Use AutoDock Vina with parameters: exhaustiveness=20, grid center coordinates near the ATP-binding site. Analyze binding poses for π-π stacking (pyridine ring with Phe1047) and hydrogen bonding (nitro group with Lys868) .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Case Study : Discrepancies in antiviral activity (e.g., Abdallah et al. vs. Xia et al. ) may arise from assay conditions (cell lines, viral strains).
- Resolution :
- Standardize protocols: Use identical cell lines (e.g., Vero E6 for SARS-CoV-2) and multiplicity of infection (MOI=0.1).
- Validate via orthogonal assays (plaque reduction vs. RT-qPCR) to confirm replication inhibition .
Q. How do substituent modifications (e.g., fluorination) alter the pharmacokinetic properties of this compound derivatives?
- Methodology :
- LogP Measurement : Compare octanol/water partitioning (e.g., fluorinated analogs show LogP ~2.1 vs. ~2.8 for non-fluorinated).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Fluorination reduces CYP450-mediated oxidation, increasing half-life (t₁/₂ > 120 mins) .
- Application : Fluorine substitution at the pyridine ring enhances blood-brain barrier penetration in CNS-targeted therapies .
Q. What computational methods optimize the reaction pathways for synthesizing this compound derivatives?
- Approach :
- DFT Calculations : Use Gaussian 16 to model transition states (e.g., B3LYP/6-31G* level). Identify rate-limiting steps (e.g., nitration activation energy ~25 kcal/mol) .
- Solvent Effects : Compare polar aprotic (DMSO, ΔG‡ = 28 kcal/mol) vs. non-polar (toluene, ΔG‡ = 32 kcal/mol) solvents to guide experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
